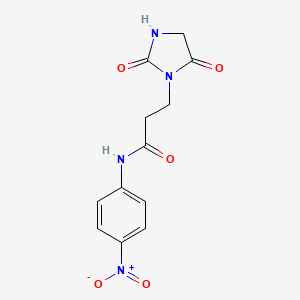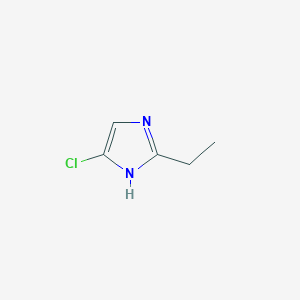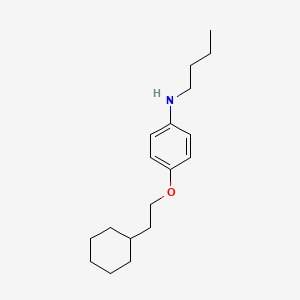
N-Butyl-4-(2-cyclohexylethoxy)aniline
Übersicht
Beschreibung
N-Butyl-4-(2-cyclohexylethoxy)aniline, also known as N-butyl-2-cyclohexylethoxyaniline, is an organic compound belonging to the class of anilines. It is a colorless, volatile liquid with a boiling point of 193-195°C, a melting point of -65°C, and a molecular weight of 211.27 g/mol. N-Butyl-4-(2-cyclohexylethoxy)aniline is a versatile organic compound that has been used in a variety of applications, including synthesis, research, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Design and Synthesis of Novel Dendrimers : Research has demonstrated the utility of 4-(n-octyloxy)aniline, a compound with structural similarity to N-Butyl-4-(2-cyclohexylethoxy)aniline, in the synthesis of G-2 melamine-based dendrimers. These dendrimers show potential for self-assembly into nano-aggregates due to their unique structural properties, indicating their applicability in nanotechnology and materials science (Morar et al., 2018).
Catalysis and Chemical Reactions
- Palladium-Catalyzed Aroylation : A methodology involving the use of palladium(II) acetate for the ortho-C–H bond aroylation of anilines showcases the versatility of anilines in synthesizing complex organic molecules, which could be extrapolated to the utility of N-Butyl-4-(2-cyclohexylethoxy)aniline in similar reactions (Chu et al., 2019).
Environmental Applications
- Degradation of Pollutants : Studies on the activation of persulfate by biochar derived from rice straw for the degradation of aniline, a compound structurally related to N-Butyl-4-(2-cyclohexylethoxy)aniline, suggest potential environmental applications. This process highlights the efficiency of using biochar as a catalyst for the removal of organic pollutants, which may be applicable to similar aniline derivatives (Wu et al., 2018).
Eigenschaften
IUPAC Name |
N-butyl-4-(2-cyclohexylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-2-3-14-19-17-9-11-18(12-10-17)20-15-13-16-7-5-4-6-8-16/h9-12,16,19H,2-8,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKJWFCXUUWBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)OCCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-4-(2-cyclohexylethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)
![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole](/img/structure/B1437906.png)
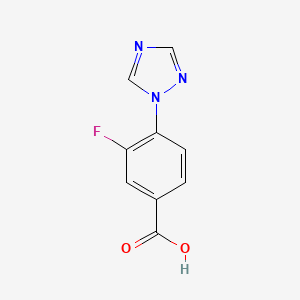
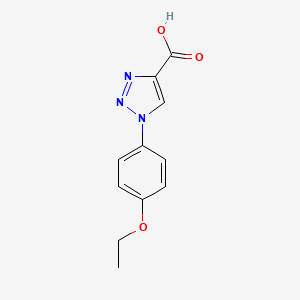
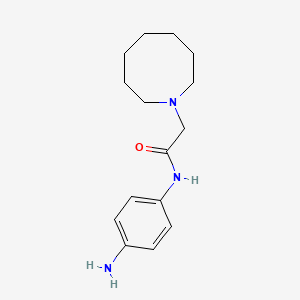
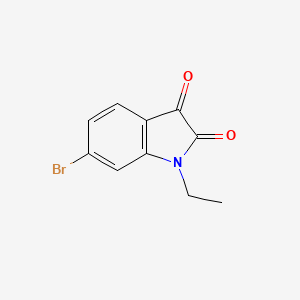
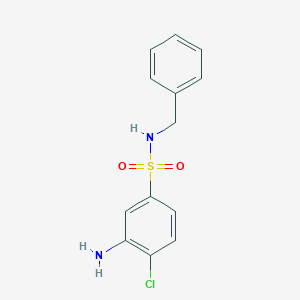
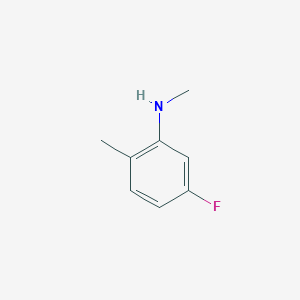
![1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1437919.png)
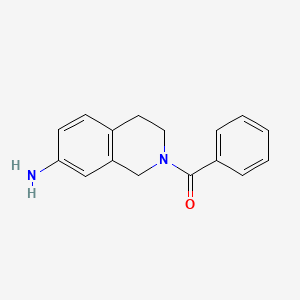
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1437922.png)
![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)
